Nitralin

概要

説明

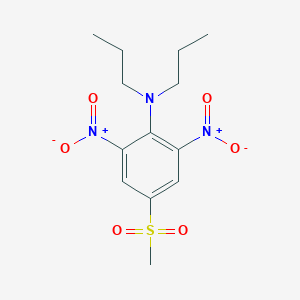

Nitralin, also known as 4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline, is a dinitroaniline herbicide widely used in agriculture for pre-emergence weed control. It is particularly effective against annual grasses and some broadleaf weeds. This compound works by inhibiting cell division in the roots and shoots of germinating weed seeds, thereby preventing their growth and establishment .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of nitralin involves the nitration of N,N-dipropylaniline followed by sulfonation. The process typically starts with the nitration of N,N-dipropylaniline using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 2 and 6 positions of the aromatic ring. This is followed by sulfonation using methylsulfonyl chloride to introduce the methylsulfonyl group at the 4 position .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reagents to minimize side reactions and impurities .

化学反応の分析

Thermal Decomposition

Nitralin undergoes vigorous self-sustaining decomposition at temperatures ≥225°C, generating gaseous products such as nitrogen oxides (NOₓ), sulfur oxides (SOₓ), and carbon-containing fragments . This exothermic process is characteristic of nitroaromatic compounds, where thermal instability arises from the high energy of nitro groups.

Key Data:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Thermal decomposition | ≥225°C | NOₓ, SOₓ, CO₂, hydrocarbons |

Hydrolytic Stability

-

Acidic conditions: Potential cleavage of the sulfonyl group, releasing sulfuric acid derivatives.

-

Alkaline conditions: Nitro groups may undergo reduction to amino groups (-NH₂), though direct experimental evidence for this compound is limited .

Photodegradation

Nitroaromatic herbicides like this compound are susceptible to UV-induced degradation. Proposed pathways include:

-

Nitro reduction: Conversion of -NO₂ to -NH₂ via intermediate nitroso (-NO) and hydroxylamine (-NHOH) groups.

-

Ring cleavage: Formation of phenolic or quinone derivatives .

Inferred Pathway:

Reactivity with Oxidizing Agents

The nitro groups render this compound reactive toward strong oxidizers (e.g., peroxides, chlorates), potentially leading to violent decomposition. This aligns with its classification under Nitro, Nitroso, Nitrate, and Nitrite Compounds and Sulfonates reactive groups .

Biological Transformation

In soil and microbial systems, this compound undergoes reductive degradation:

-

Microbial metabolism: Anaerobic bacteria reduce nitro groups, yielding amine derivatives (e.g., 4-methylsulfonyl-2,6-diamino-N,N-dipropylaniline) .

-

Soil adsorption: High mobility in sandy soils due to weak adsorption, enhancing biodegradation rates .

Degradation Products:

| Intermediate | Pathway | Environmental Impact |

|---|---|---|

| Diamino derivatives | Microbial reduction | Reduced phytotoxicity |

| Phenolic compounds | Photolysis/oxidation | Variable persistence |

Synthetic Pathways

This compound is synthesized via nitration and sulfonation of N,N-dipropylaniline precursors:

-

Sulfonation: Introduction of the methylsulfonyl group at the para position.

-

Nitration: Sequential nitration at ortho positions to the amino group .

Reaction Scheme:

科学的研究の応用

Agricultural Applications

Herbicidal Properties

Nitralin is primarily used as a pre-emergent herbicide to control annual grasses and some broadleaf weeds in crops. Its mechanism involves inhibiting mitosis in plant cells, which disrupts root development and overall plant growth. Studies have demonstrated that this compound affects mitotic figures in ryegrass (Lolium perenne), leading to significant cellular abnormalities such as multinucleate cells and disrupted chromosome movement during cell division .

Effects on Plant Growth

Research indicates that this compound treatment results in substantial changes in root structure and cellular volume. For instance, treated meristems exhibited a 37.4-fold increase in cortical cell volume over 48 hours, while the nuclear volume showed a slower increase of 13.4-fold . This cellular enlargement is characteristic of dinitroaniline herbicides and highlights this compound's effectiveness in controlling unwanted vegetation.

Soil Residues and Environmental Impact

Residue Accumulation

this compound residues in soil have been shown to increase with the rate and frequency of application. A study found that higher concentrations of this compound residues accumulated over time, raising concerns about its long-term environmental persistence . The degradation of this compound in soil is limited; only specific bacterial strains have been identified to degrade it effectively, indicating potential risks for soil health and surrounding ecosystems .

Ecotoxicological Studies

Ecotoxicological assessments have indicated that this compound poses risks to non-target organisms in the environment. Its persistence and accumulation can lead to adverse effects on soil microbial communities and potentially disrupt local ecosystems . Furthermore, studies have explored the implications of this compound residues on water quality, emphasizing the need for careful management practices to mitigate contamination risks .

Case Studies

Several case studies illustrate the diverse applications and implications of this compound:

- Mitotic Disruption in Ryegrass : A detailed investigation into the effects of this compound on ryegrass roots revealed significant mitotic aberrations similar to those caused by colchicine, underscoring its potent herbicidal action .

- Residue Behavior in Agricultural Soils : Research has documented how varying application rates influence this compound residue levels in soils, providing critical data for understanding its environmental fate and guiding agricultural practices .

- Soil Microbial Interactions : Studies focusing on soil health have noted that only specific bacterial isolates can degrade this compound effectively, highlighting the compound's potential long-term impact on soil microbial diversity and function .

Analytical Methods

Analytical methods for detecting this compound residues include gas chromatography and mass spectrometry techniques, which are essential for monitoring its presence in agricultural products and environmental samples. These methods ensure compliance with safety regulations and help assess the ecological impact of this herbicide .

Data Summary Table

作用機序

Nitralin exerts its herbicidal effects by inhibiting the polymerization of tubulin proteins, which are essential for cell division. This disruption of microtubule formation prevents the proper alignment and separation of chromosomes during mitosis, leading to cell cycle arrest and eventual cell death. The primary molecular targets are the tubulin proteins in the roots and shoots of germinating weed seeds .

類似化合物との比較

- Trifluralin

- Pendimethalin

- Oryzalin

- Benfluralin

- Profluralin

- Fluchloralin

- Isopropalin

- Prodiamine

生物活性

Nitralin, a dinitroaniline herbicide, is primarily used for controlling weeds in various crops. Its biological activity is characterized by its effects on cellular processes in plants and potential impacts on non-target organisms. This article reviews the mechanisms of action, toxicity, and ecological implications of this compound based on diverse research findings.

This compound functions by disrupting the mitotic process in plants. It binds to tubulin, which is essential for microtubule formation, leading to the formation of a tubulin-Nitralin complex. This disruption prevents normal chromosome segregation during cell division, effectively inhibiting root elongation and overall plant growth . The herbicide primarily affects the mitotic spindle in meristematic cells, causing a halt in the cell cycle without affecting the G1, S, or G2 phases .

Acute and Chronic Toxicity

Research has documented both acute and chronic toxicity associated with this compound exposure. In laboratory settings, this compound has shown variable effects depending on concentration and exposure duration. For example:

- Acute Toxicity : In studies involving various plant species, higher concentrations of this compound resulted in significant inhibition of root growth and overall biomass accumulation .

- Chronic Toxicity : Long-term exposure has been linked to bioaccumulation in soil organisms and potential endocrine disruption in aquatic species .

Comparative Toxicity Data

The following table summarizes key toxicity data for this compound compared to other dinitroaniline herbicides:

| Herbicide | Molecular Weight | LC50 (mg/L) | EC50 (mg/L) | NOAEL (mg/kg) | Reference |

|---|---|---|---|---|---|

| This compound | 345.37 | 9.3 | 0.6 | 980 | |

| Trifluralin | 339.26 | 0.8 | 0.5 | 200 | |

| Oryzalin | 346.36 | 9.75 | 1.9 | 600 |

Case Studies

Case Study 1: Impact on Crop Yield

In a controlled agricultural study, this compound was applied at varying rates (1 to 2 lb/acre) to assess its impact on weed control and crop yield. Results indicated that while this compound did not cause visible crop injury, its efficacy in weed control was lower compared to other herbicides like cycloate .

Case Study 2: Ecotoxicological Effects

A study examining the effects of this compound on aquatic organisms found that exposure led to altered reproductive behaviors and reduced survival rates in fish species exposed to contaminated water sources . This highlights the need for careful management of this compound application to mitigate risks to non-target aquatic life.

Environmental Persistence and Bioaccumulation

This compound exhibits moderate persistence in soil and can bioaccumulate in non-target organisms. Research indicates that residues can remain detectable in soil for extended periods post-application, raising concerns about long-term ecological impacts .

特性

IUPAC Name |

4-methylsulfonyl-2,6-dinitro-N,N-dipropylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O6S/c1-4-6-14(7-5-2)13-11(15(17)18)8-10(23(3,21)22)9-12(13)16(19)20/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKANAFDOQQUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O6S | |

| Record name | NITRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042203 | |

| Record name | Nitralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitralin is a light yellow to orange solid with a mild odor. Sinks in water. (USCG, 1999), Light yellow to orange solid; [HSDB] Yellow solid; [MSDSonline] | |

| Record name | NITRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 437 °F at 760 mmHg (decomposes) (USCG, 1999) | |

| Record name | NITRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

SOLUBILITY @ 22 °C: 0.6 MG/L IN WATER; 360 G/L IN ACETONE; 330 G/L IN DIMETHYLSULFOXIDE; POORLY SOL IN COMMON HYDROCARBON AND AROMATIC SOLVENTS AND IN COMMON ALCOHOLS, Solubility at 25 °C: methanol 1.1%, isopropanol 0.18%, benzene less than 12.5% | |

| Record name | NITRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (est) (USCG, 1999) | |

| Record name | NITRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000001 [mmHg], 9.3X10-9 mm Hg at 20 °C; 3.3X10-8 mm Hg at 30 °C | |

| Record name | Nitralin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

NITRALIN IS SELECTIVE HERBICIDE ACTING BY DISRUPTION OF PRIMARY CELL WALL FORMATION DURING CELL DIVISION. | |

| Record name | NITRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GOLDEN-ORANGE CRYSTALLINE SOLID, FINE CRYSTALLINE, LIGHT YELLOW TO ORANGE, Orange prisms | |

CAS No. |

4726-14-1 | |

| Record name | NITRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4726-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitralin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitralin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697W0VS4HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

304 °F (USCG, 1999), 151-152 °C | |

| Record name | NITRALIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8890 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。